2,5-Dimethoxy-1,4-benzoquinone
Overview
Description
2,5-Dimethoxy-1,4-benzoquinone is an organic compound belonging to the quinone family. It is characterized by the presence of two methoxy groups attached to the 2nd and 5th positions of the benzoquinone ring. This compound is known for its redox properties and has been extensively studied for its applications in various fields, including energy storage, catalysis, and material science .
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethoxy-1,4-benzoquinone (DMQ) is the reduced graphene oxide (rGO) sheets . DMQ is decorated on these sheets and provides stable redox-active centers . It also serves as a spacer to avoid rGO sheets aggregation, leading to a three-dimensional hierarchical electrode architecture .
Mode of Action
DMQ interacts with its targets (rGO sheets) through a redox-active mechanism . This interaction results in the formation of a high capacitance and long cycle life pseudocapacitive electrode . The redox activity of DMQ is crucial for its function as it provides the necessary centers for electron transfer .
Biochemical Pathways
The biochemical pathways affected by DMQ primarily involve energy storage systems . DMQ, being an electrochemically active organic material, is a sustainable alternative to metal-based counterparts in these systems . The poor conductivity of such organic materials often results in capacitance fade upon cycling .
Pharmacokinetics
It’s known that the presence of two carbonyl groups in the dmbq prevents the use of any grignard-based magnesium electrolytes, as the grignard reagents will undergo nucleophilic attack of carbonyl moieties, leading to the decomposition of dmbq in solutions .
Result of Action
The result of DMQ’s action is the creation of a high capacitance and long cycle life pseudocapacitive electrode . When tested as a pseudocapacitive electrode, it exhibited an excellent capacitance of 650 F g −1 at 5 mV s −1 (780 F cm −3) in 1 M sulfuric acid . Most importantly, optimized electrodes showed an excellent capacitance retention of 99% after 25,000 cycles at 50 mV s −1 .
Action Environment
The action of DMQ is influenced by environmental factors. For instance, the careful selection of the conductive substrate, electrode architecture, and organic molecules plays a crucial role in achieving high capacitance and long cycling performance . Furthermore, the environment in which DMQ operates, such as the presence of sulfuric acid, can significantly impact its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxy-1,4-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethoxyaniline using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method includes the hydrolysis of this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It reacts with nucleophiles to form substituted quinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Secondary amines, thiols.
Major Products:
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinones such as 2,5-diamino and 2,5-dithioether derivatives.
Scientific Research Applications
2,5-Dimethoxy-1,4-benzoquinone has a wide range of applications in scientific research:
Energy Storage: It is used as a redox-active material in pseudocapacitive electrodes for energy storage devices.
Catalysis: It serves as a catalyst in various organic reactions due to its redox properties.
Material Science: It is used in the synthesis of coordination polymers and metal-organic frameworks.
Biology and Medicine: It has been studied for its potential biological activities and interactions with enzymes.
Comparison with Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone can be compared with other similar compounds such as:
2,5-Dihydroxy-1,4-benzoquinone: Similar redox properties but different functional groups.
2,5-Dimethyl-1,4-benzoquinone: Similar structure but different substituents, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its methoxy groups, which enhance its solubility and stability compared to other quinones. This makes it particularly useful in applications requiring stable redox-active materials .
Properties
IUPAC Name |
2,5-dimethoxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMPZDDLWLALLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185096 | |
Record name | 2,5-Dimethoxy-4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thermophillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3117-03-1 | |
Record name | 2,5-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3117-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxy-4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxybenzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethoxy-4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIMETHOXY-4-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL7OE03FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thermophillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
Record name | Thermophillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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